1-(3-Chloro-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Chloro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-chloro-4-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
1-(3-Chloro-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes . The propanone moiety can undergo nucleophilic addition reactions, further contributing to the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one: Similar structure but with an additional chloro group, leading to different reactivity and applications.
1-(3-Chloro-4-methoxyphenyl)propan-2-one: Contains a methoxy group instead of a mercapto group, resulting in different chemical and biological properties.
Uniqueness
1-(3-Chloro-4-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which provide a combination of electrophilic and nucleophilic reactivity. This dual functionality makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(3-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 |
InChI Key |
WUSDMZFCRNJDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)S)Cl |
Origin of Product |
United States |
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